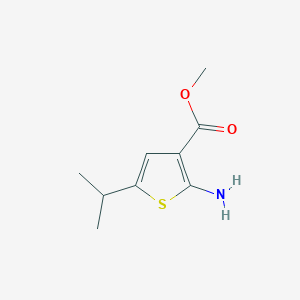
Methyl 2-amino-5-isopropylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 2-amino-5-isopropylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2-amino-5-isopropylthiophene-3-carboxylate (abbreviated as MAITC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article summarizes the biological activity of MAITC, highlighting its mechanisms of action, therapeutic potential, and related research findings.
MAITC has the following chemical properties:
- Molecular Formula : C₁₁H₁₃N₁O₂S
- Molecular Weight : 225.29 g/mol
- Structure : Contains a thiophene ring substituted with an amino group and a carboxylate ester.
MAITC exhibits a range of biological activities that can be attributed to its structural features. Key mechanisms include:
- Inhibition of Enzymatic Activity : Studies have shown that MAITC and its derivatives can inhibit specific enzymes involved in cancer progression and viral replication. For example, compounds similar to MAITC have demonstrated inhibitory effects on kinases such as TBK1 and IKKε, which are implicated in inflammatory responses and metabolic regulation .
- Antimicrobial Activity : Research indicates that MAITC has notable antibacterial and antifungal properties. It acts through mechanisms that disrupt microbial cell membranes, leading to cell death .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of MAITC:
Case Studies
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory potential of MAITC in obese mice models. The results indicated that treatment with MAITC led to significant reductions in serum IL-6 levels, demonstrating its efficacy in modulating inflammatory pathways .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of MAITC against various pathogens. The compound exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents for infectious diseases .
- Cancer Cell Studies : In vitro studies have shown that MAITC induces apoptosis in various cancer cell lines at low concentrations. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .
Eigenschaften
IUPAC Name |
methyl 2-amino-5-propan-2-ylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-5(2)7-4-6(8(10)13-7)9(11)12-3/h4-5H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDXRTHPMSTCQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














